BenchChemオンラインストアへようこそ!

Mogroside III A1

Taste modulation Bitter-blocking Flavor science

Mogroside III A1 (CAS 88901-42-2) is a cucurbitane-type triterpenoid triglycoside isolated from the fruits of Siraitia grosvenorii (monk fruit). It is a minor constituent of monk fruit extracts, structurally defined as 3-O-β-D-glucopyranosyl-24-O-β-gentiobiosyl-mogrol.

Molecular Formula C48H82O19
Molecular Weight 963.2 g/mol
Cat. No. B1436223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogroside III A1
Molecular FormulaC48H82O19
Molecular Weight963.2 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C
InChIInChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22?,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41?,42+,43+,46+,47-,48+/m1/s1
InChIKeyDDDXYRAMQRKPDO-MQMWZZRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mogroside III A1 Procurement Guide: Tasteless Mogroside for Bitter-Blocking and Maltase Inhibition Applications


Mogroside III A1 (CAS 88901-42-2) is a cucurbitane-type triterpenoid triglycoside isolated from the fruits of Siraitia grosvenorii (monk fruit) [1]. It is a minor constituent of monk fruit extracts, structurally defined as 3-O-β-D-glucopyranosyl-24-O-β-gentiobiosyl-mogrol [2]. Unlike the commercially dominant Mogroside V, which is intensely sweet (250–425× sucrose), Mogroside III A1 is reported to be tasteless [2][3]. It carries the same molecular formula (C₄₈H₈₂O₁₉; MW 963.15) as Mogroside III but differs from Mogroside V (C₆₀H₁₀₂O₂₉; MW 1287.43) in having three glucose residues rather than five, placing it as a biosynthetic intermediate along the mogroside pathway [4].

Why Mogroside III A1 Cannot Be Substituted by Mogroside V or Other In-Class Mogrosides


Mogrosides are not functionally interchangeable despite sharing a common cucurbitane core. Each mogroside variant differs in the number, position, and stereochemistry of glucose attachments to the mogrol aglycone, which directly determines taste phenotype, biological potency, and metabolic fate [1]. Mogroside V (pentaglycoside) is intensely sweet; Mogroside IV (tetraglycoside) is moderately sweet; Mogroside IIE (diglycoside) is bitter; and Mogroside III A1 (triglycoside) is tasteless [2][3]. This taste dichotomy makes Mogroside III A1 uniquely suited for applications where sweetness is undesirable—such as bitter-masking in pharmaceuticals or non-sweet functional foods. Furthermore, head-to-head enzymatic assays reveal that Mogroside III exhibits maltase inhibitory potency (IC₅₀ = 1.6 mM) that is 6–9 times greater than Mogroside V, Mogroside IV, and siamenoside I, meaning that anti-hyperglycemic efficacy cannot be extrapolated from one mogroside to another [4].

Quantitative Differentiation Evidence for Mogroside III A1 vs. Mogroside V, Mogroside IV, and Siamenoside I


Taste Phenotype: Tasteless Mogroside III A1 Enables Bitter-Blocking Without Sweetness

Mogroside III (the parent triglycoside class to which Mogroside III A1 belongs) is established as tasteless, in direct contrast to Mogroside V, Mogroside IV, and siamenoside I, which are intensely sweet [1][2]. A patent specifically reports that Mogroside III effectively blocks bitter tastes and can be used at concentrations far exceeding those of Mogroside V without imparting any sweetening effect [2]. The structure-taste relationship has been attributed to the number of glucose residues: triglycosides (3 glucose units) are tasteless, whereas pentaglycosides like Mogroside V (5 glucose units) exhibit sweetness 250–425 times that of sucrose [1][3].

Taste modulation Bitter-blocking Flavor science

Maltase Inhibition: Mogroside III Exhibits 6–9-Fold Greater Potency Than Mogroside V and Siamenoside I

In a direct head-to-head in vitro assay of rat small intestinal maltase, Mogroside III inhibited the enzyme with an IC₅₀ of 1.6 mM, which was substantially more potent than Mogroside V (IC₅₀ = 14 mM), Mogroside IV (IC₅₀ = 12 mM), and siamenoside I (IC₅₀ = 10 mM) measured under identical conditions [1]. This represents an 8.75-fold potency advantage over Mogroside V and a 6.25-fold advantage over siamenoside I.

Antidiabetic Maltase inhibition Postprandial glucose

Pharmacokinetics in Type 2 Diabetes: Mogroside IIIA1 Shows Altered Systemic Exposure as a Mogroside V Metabolite

Mogroside IIIA1 is the primary deglycosylated metabolite of Mogroside V following oral administration. In a pharmacokinetic study comparing normal and streptozotocin-induced T2DM rats, Mogroside IIIA1 exhibited significantly elevated systemic exposure in the disease state. Specifically, after oral administration of Mogroside V, the metabolite Mogroside IIIA1 showed a significant increase (p < 0.05) in maximum plasma concentration (Cmax: 163.80 ± 25.56 ng/mL in T2DM vs. normal rats) and area under the plasma concentration-time curve (AUC₀₋ₜ: 2327.44 ± 474.63 h·ng/mL in T2DM vs. normal rats) [1]. In contrast, when Mogroside IIIA1 was directly administered, no statistical differences were observed between T2DM and normal rats, indicating that the altered pharmacokinetics is specific to its formation as a metabolite [1].

Pharmacokinetics Type 2 diabetes Drug metabolism

Biosynthetic Pathway Position: Mogroside III A1 as a Defined Triglycoside Intermediate

Mogroside III A1 occupies a specific node in the mogroside biosynthetic pathway. It is a triglycoside formed by glycosylation of Mogroside II A at the C-24 position, and it serves as a direct substrate for further glycosylation to produce Mogroside IV and ultimately Mogroside V [1]. The biosynthesis of mogrosides involves sequential glycosylation catalyzed by UDP-glucosyltransferases (UGTs), and the poor substrate selectivity and low catalytic efficiency of current UGTs at this specific step represent a major bottleneck in the heterologous production of sweet mogrosides [2]. Mogroside III A1 is structurally defined as mogrol-24-O-β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside, as confirmed by 1D and 2D NMR [3].

Biosynthesis Glycosyltransferase Metabolic engineering

Metabolic Fate: Mogroside III A1 Is the Primary Deglycosylation Product of Mogroside III by Human Gut Bacteria

In an anaerobic incubation study using crude enzymes from human intestinal bacteria, Mogroside III underwent sequential deglycosylation: first at C-3 of the glucosyl group, then at C-24 of the gentiobiosyl group, yielding Mogroside II A1 and ultimately mogrol [1]. This positions Mogroside III A1 (a Mogroside III isomer) as a key intermediate in the human gut microbial metabolism of mogrosides. By contrast, the more highly glycosylated Mogroside V requires multiple deglycosylation steps before reaching the Mogroside III/Mogroside III A1 stage, suggesting that directly administered Mogroside III A1 may have a distinct metabolic fate and bioavailability profile [1][2].

Gut microbiota Biotransformation Deglycosylation

Purity and Identity: Mogroside III A1 Available at >98% HPLC Purity with Full NMR Characterization

Commercially available Mogroside III A1 is supplied at HPLC purity exceeding 98%, with identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The complete ¹H and ¹³C NMR assignments for Mogroside III A1 have been reported based on COSY, TOCSY, HSQC, and HMBC spectroscopic data, providing unambiguous structural confirmation [1]. This level of characterization exceeds that available for many in-class mogrosides, which are often supplied as mixtures or with lower purity specifications. Mogroside III A1 is registered in ChEBI (CHEBI:230511) as a distinct chemical entity, classified as a beta-D-glucoside and a mogroside, with a defined role as a plant metabolite [2].

Analytical standard Quality control Natural product chemistry

Optimal Procurement Scenarios for Mogroside III A1 Based on Quantitative Differentiation Evidence


Bitter-Masking Formulation Development for Pharmaceuticals and Functional Foods

Mogroside III A1 is the preferred mogroside for research programs developing bitter-masking excipients. Unlike Mogroside V, which introduces intense sweetness (250–425× sucrose) that can alter the sensory profile of a drug product or functional beverage, Mogroside III A1 is tasteless and has been demonstrated to effectively block bitter taste perception [1][2]. The patent literature specifically teaches that Mogroside III can be used at concentrations exceeding those of Mogroside V without imparting any sweetening effect, making it uniquely suitable for pediatric and geriatric oral liquid formulations where sweetness is managed independently [2].

Anti-Hyperglycemic Drug Discovery Targeting Intestinal Maltase

Mogroside III A1 offers a >6-fold potency advantage over Mogroside V as a maltase inhibitor (IC₅₀ 1.6 mM vs. 14 mM) [3]. For preclinical studies investigating postprandial glucose control, sourcing Mogroside III A1 rather than Mogroside V enables lower test compound concentrations in in vitro assays and reduces the confounding effect of Mogroside V's sweetness in in vivo palatability-controlled feeding studies. This potency differential is critical for structure-activity relationship (SAR) campaigns aiming to develop mogroside-derived maltase inhibitors with improved efficacy.

Pharmacokinetic and Gut-Microbiome Metabolism Studies in Type 2 Diabetes

Mogroside IIIA1 is the primary bioactive metabolite of Mogroside V, and its systemic exposure is significantly elevated in the T2DM disease state compared to normal physiology (Cmax: 163.80 ± 25.56 ng/mL; AUC₀₋ₜ: 2327.44 ± 474.63 h·ng/mL in T2DM rats, p < 0.05 vs. normal) [4]. For research programs studying disease-altered pharmacokinetics or gut-microbiota-mediated mogroside metabolism, direct procurement of Mogroside III A1 as an analytical standard and dosing compound is essential. This bypasses the inter-subject variability of Mogroside V deglycosylation, ensuring reproducible metabolite quantification and pharmacological assessment [5].

Synthetic Biology and UGT Enzyme Engineering Platforms

Mogroside III A1 occupies a defined biosynthetic node as the triglycoside intermediate between Mogroside II A and Mogroside IV [6]. For metabolic engineering laboratories developing heterologous mogroside production in yeast or cell-free systems, Mogroside III A1 serves dual purposes: as a substrate for UGT enzymes that catalyze the addition of the fourth and fifth glucose moieties, and as an authentic analytical standard for HPLC-MS quantification of pathway intermediates [7]. The availability of Mogroside III A1 at >98% purity with full NMR characterization [8] enables precise kinetic parameter determination (Km, kcat) for UGT engineering campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mogroside III A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.